molecular formula C10H10F2O2 B7973094 4-(2,2-Difluoroethoxy)-3-methylbenzaldehyde

4-(2,2-Difluoroethoxy)-3-methylbenzaldehyde

Cat. No.: B7973094
M. Wt: 200.18 g/mol
InChI Key: GAMKZPYHHIFGJL-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethoxy)-3-methylbenzaldehyde is an organic compound characterized by the presence of a difluoroethoxy group and a methyl group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Difluoroethoxy)-3-methylbenzaldehyde typically involves the introduction of the difluoroethoxy group to a benzaldehyde derivative. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 3-methylbenzaldehyde, reacts with a difluoroethoxy reagent under controlled conditions. The reaction often requires a base to facilitate the substitution process and may be carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-(2,2-Difluoroethoxy)-3-methylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can react with the difluoroethoxy group under basic conditions.

Major Products:

    Oxidation: 4-(2,2-Difluoroethoxy)-3-methylbenzoic acid.

    Reduction: 4-(2,2-Difluoroethoxy)-3-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,2-Difluoroethoxy)-3-methylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds due to its unique functional groups.

    Medicine: Investigated for its potential in drug development, particularly in the design of molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)-3-methylbenzaldehyde depends on its specific application. In chemical reactions, the difluoroethoxy group can act as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound’s interactions with molecular targets would depend on its structure and functional groups, potentially involving hydrogen bonding, hydrophobic interactions, and other molecular interactions.

Comparison with Similar Compounds

    4-(2,2,2-Trifluoroethoxy)-3-methylbenzaldehyde: Similar structure but with a trifluoroethoxy group.

    4-(2,2-Difluoroethoxy)-benzaldehyde: Lacks the methyl group on the benzene ring.

    3-Methylbenzaldehyde: Lacks the difluoroethoxy group.

Uniqueness: 4-(2,2-Difluoroethoxy)-3-methylbenzaldehyde is unique due to the presence of both the difluoroethoxy and methyl groups, which can influence its reactivity and interactions in chemical and biological systems. The difluoroethoxy group can enhance the compound’s stability and alter its electronic properties, making it distinct from similar compounds.

Properties

IUPAC Name

4-(2,2-difluoroethoxy)-3-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-7-4-8(5-13)2-3-9(7)14-6-10(11)12/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMKZPYHHIFGJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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